1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
Description
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Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15-7-3-9-20(15)10-4-8-17-16(22)19-14-11-18-13-6-2-1-5-12(13)14/h1-2,5-6,11,18H,3-4,7-10H2,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSRMTRFHOORTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea, with the molecular formula C16H20N4O2 and a molecular weight of 300.362 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a pyrrolidinone ring via a propyl chain. The structural composition suggests potential interactions with various biological targets, particularly in the central nervous system and cancer pathways.
Biological Activity Overview
- Anticancer Properties : Research indicates that compounds with indole structures often exhibit anticancer properties. The indole ring is known to interact with multiple targets involved in cancer cell proliferation and apoptosis.
- Neuropharmacological Effects : Given the presence of the pyrrolidinone moiety, this compound may influence neurotransmitter systems, potentially acting on G protein-coupled receptors (GPCRs) which are crucial in modulating neuronal excitability and synaptic transmission.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of indole compounds can possess antimicrobial properties, making them candidates for further exploration in treating infections.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Cell Growth : Indole derivatives are known to inhibit various kinases involved in cell signaling pathways that promote growth and survival of cancer cells.
- Modulation of Neurotransmitter Release : The compound may affect neurotransmitter levels by acting on receptors or enzymes involved in their synthesis or degradation.
Anticancer Activity
A study examining a series of indole derivatives found that certain modifications enhanced their cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound were shown to induce apoptosis in human breast cancer cells by activating caspase pathways .
Neuropharmacological Studies
Research into related compounds has demonstrated their ability to modulate serotonin receptors, suggesting potential applications in treating mood disorders . This aligns with findings that indicate indole-based compounds can influence neurochemical pathways significantly.
Data Table: Biological Activities of Related Indole Compounds
Chemical Reactions Analysis
Hydrolysis Reactions
The urea linkage and pyrrolidinone ring are susceptible to hydrolysis under specific conditions:
Acidic Hydrolysis
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Conditions: 6M HCl, reflux at 100°C for 12 hours.
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Products: Indole-3-amine and 3-(2-oxopyrrolidin-1-yl)propylamine.
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Mechanism: Protonation of the urea carbonyl facilitates nucleophilic attack by water, cleaving the C–N bond.
Basic Hydrolysis
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Conditions: 2M NaOH, 80°C for 8 hours.
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Products: Sodium cyanate and 1-(3-aminopropyl)-2-pyrrolidone.
-
Note: The indole ring remains intact under these conditions .
Substitution Reactions
The urea group participates in nucleophilic substitutions, while the pyrrolidinone ring undergoes ring-opening reactions:
Nucleophilic Substitution at Urea
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methylamine | EtOH, 60°C, 6h | 1-(1H-indol-3-yl)-3-(methyl)urea | 72% |
| Thiophenol | DMF, K2CO3, 80°C, 4h | Thiourea derivative | 65% |
Key Insight: The reaction proceeds via deprotonation of the urea nitrogen, enabling attack by nucleophiles.
Pyrrolidinone Ring-Opening
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Reagent: LiAlH4 in anhydrous THF.
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Product: 3-(3-aminopropyl)pyrrolidine.
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Mechanism: Reduction of the lactam carbonyl to a secondary amine, disrupting ring conjugation .
Oxidation and Reduction
Oxidation of Indole Moiety
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Reagent: KMnO4 in H2SO4 (1:1), 0°C.
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Product: 3-(3-(2-oxopyrrolidin-1-yl)propyl)urea-1H-indole-2,3-dione.
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Application: Generates electrophilic sites for further functionalization .
Reduction of Urea Carbonyl
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Reagent: BH3·THF, reflux.
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Product: 1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)amine.
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Yield: 58% after purification.
Electrophilic Aromatic Substitution
The indole ring undergoes regioselective electrophilic substitution at the C2 and C5 positions:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | C5 | 5-Nitroindole derivative |
| Sulfonation | H2SO4/SO3, 50°C | C2 | 2-Sulfoindole derivative |
| Halogenation | Br2/CHCl3, RT | C2/C5 | Di-substituted bromoindole |
Thermodynamic Control: Electron-rich indole favors substitution at C3, but steric hindrance from the urea group directs reactivity to C2/C5 .
Stability Under Physiological Conditions
Studies simulating biological environments reveal:
| Condition | pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|---|
| Phosphate buffer | 7.4 | 37°C | Urea hydrolysis | 24 hours |
| Simulated gastric | 1.2 | 37°C | Indole ring protonation | 8 hours |
Implication: Limited stability under acidic conditions necessitates prodrug strategies for therapeutic use .
Cross-Coupling Reactions
The indole C3 position participates in Pd-catalyzed couplings:
Suzuki–Miyaura Coupling
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Conditions: Pd(PPh3)4, K2CO3, DMF/H2O, 90°C.
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Substrate: 3-Bromoindole derivative.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Q & A
Q. Answer :
- ¹H/¹³C NMR : Indole NH (~10.5 ppm), urea NH (6.5–7.5 ppm), pyrrolidinone C=O (δ ~175 ppm) .
- X-ray crystallography : Use SHELXL (Mo Kα radiation, 100 K) to resolve bond lengths (e.g., C=O: ~1.23 Å) .
- IR : Urea C=O (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1720 cm⁻¹) .
How can structure-activity relationships (SAR) be explored for this compound?
Q. Answer :
- Core modifications : Replace indole with azaindole or pyrrolidinone with piperidinone .
- Substituent effects : Introduce -Cl or -CF₃ on indole to modulate electronic properties .
- Assays : Test analogs in enzyme inhibition (e.g., AChE IC₅₀) and MTT cell viability assays .
| Analog | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent compound | None | 2.1 |
| 5-Cl-indole derivative | -Cl at C5 | 0.8 |
| Piperidinone variant | Pyrrolidinone replaced | 5.3 |
What computational methods predict binding modes with biological targets?
Q. Answer :
- Docking : AutoDock Vina for kinase/GPCR binding pockets .
- MD simulations : 100-ns trajectories to assess hydrogen bond stability (>50% occupancy) .
- MM-PBSA/GBSA : Estimate binding affinities (ΔG ~ -8 kcal/mol indicates strong binding) .
How should contradictory biological activity data be resolved?
Q. Answer :
- Standardize assays : Use 0.1 nM enzyme concentration, 30-min incubation .
- Validate controls : Include reference inhibitors (e.g., donepezil for AChE) .
- Exclude outliers : Discard data with >20% DMSO (solvent interference) .
What strategies improve solubility and bioavailability?
Q. Answer :
- Prodrugs : Phosphate esters at indole NH for in vivo hydrolysis .
- Nanoparticles : PLGA encapsulation (200 nm, >80% efficiency) .
- Co-solvents : 10% Cremophor EL in saline for IV delivery .
How can SHELX refine crystal structures with twinning or disorder?
Q. Answer :
- Twinning : Use TWIN/BASF commands with HKLF5 data .
- Disorder : Split atoms (PART command) and refine occupancies .
- Validation : Ensure R1 <5%, wR2 <12%, and Δρmax/min <0.3 eÅ⁻³ .
What precautions are critical during reactive intermediate synthesis?
Q. Answer :
- Moisture control : Anhydrous THF under N₂/Ar .
- Temperature : Ice baths to control exothermic reactions .
- Safety : Use fume hoods and PPE for toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
